1'-Acetoxy-2',3'-dihydrosafrole
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Overview
Description
1’-Acetoxy-2’,3’-dihydrosafrole is an organic compound with the molecular formula C12H14O4 It is a derivative of safrole, a naturally occurring phenylpropene found in sassafras oil
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Acetoxy-2’,3’-dihydrosafrole can be synthesized through the acetylation of 2’,3’-dihydrosafrole. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1’-Acetoxy-2’,3’-dihydrosafrole involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound, 2’,3’-dihydrosafrole.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of 2’,3’-dihydrosafrole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1’-Acetoxy-2’,3’-dihydrosafrole involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the parent compound, 2’,3’-dihydrosafrole. This process can influence various biochemical pathways, including those involved in enzyme activity and cellular signaling.
Comparison with Similar Compounds
1’-Acetoxy-2’,3’-dihydrosafrole can be compared with other similar compounds, such as:
1’-Hydroxysafrole: A hydroxylated derivative with different reactivity and biological activity.
1’-Methoxysafrole: A methoxylated derivative with distinct chemical properties.
2’,3’-Dihydrosafrole: The parent compound, which lacks the acetoxy group and has different chemical behavior.
Uniqueness: 1’-Acetoxy-2’,3’-dihydrosafrole is unique due to its acetoxy functional group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
73455-01-3 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propyl acetate |
InChI |
InChI=1S/C12H14O4/c1-3-10(16-8(2)13)9-4-5-11-12(6-9)15-7-14-11/h4-6,10H,3,7H2,1-2H3 |
InChI Key |
YDTOHZACIWPXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)OC(=O)C |
Origin of Product |
United States |
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